Tetranor-PGDM lactone is a significant metabolite derived from prostaglandin D2, a bioactive lipid that plays crucial roles in various physiological processes. This compound is primarily recognized as a urinary metabolite, making it an important biomarker for assessing the biosynthesis of prostaglandin D2 in both human and animal models, particularly in mice. The presence of tetranor-PGDM lactone is associated with several biological activities, including modulation of inflammation and regulation of sleep patterns .
The synthesis of tetranor-PGDM lactone can be achieved through several methods, primarily focusing on the conversion from prostaglandin D2. One notable approach involves the enzymatic transformation where prostaglandin D2 undergoes oxidation and cyclization to form tetranor-PGDM lactone.
The synthesis typically requires specific conditions that favor the formation of the lactone structure. Analytical techniques such as liquid chromatography-tandem mass spectrometry are often employed to monitor the synthesis process and quantify the product yield. The compound can also be synthesized in vitro using recombinant enzymes that mimic the metabolic pathways present in vivo .
Tetranor-PGDM lactone has a complex molecular structure characterized by a lactone ring and several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 310.3 g/mol.
Tetranor-PGDM lactone participates in various biochemical reactions, primarily involving its interaction with biological receptors and enzymes. It can undergo hydrolysis to regenerate prostaglandin D2 or other metabolites.
The compound's reactivity is influenced by its functional groups, allowing it to engage in esterification or oxidation reactions under specific conditions. These reactions are critical for understanding its role in metabolic pathways and its potential therapeutic applications .
The mechanism of action of tetranor-PGDM lactone involves binding to specific receptors associated with prostaglandin signaling pathways. It modulates various physiological responses such as inflammation, platelet aggregation, and vascular tone.
Research indicates that tetranor-PGDM lactone may influence the activation of D prostanoid receptors, leading to downstream effects on vascular function and immune response modulation. Its role as a urinary biomarker further highlights its significance in tracking prostaglandin D2 biosynthesis under different physiological conditions .
Tetranor-PGDM lactone has several scientific applications:
Tetranor-PGDM lactone (chemical formula: C₁₆H₂₂O₆, molar mass: 310.34 g/mol) is a cyclic ester derivative of tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), a major end metabolite of prostaglandin D₂ (PGD₂) [5] [7]. Its IUPAC name is 8-[(4aR,5R,7aS)-2,6-dioxo-octahydrocyclopenta[b]pyran-5-yl]-6-oxooctanoic acid, reflecting a bicyclic structure comprising a cyclopentane ring fused to a δ-lactone (six-membered ring) and an aliphatic side chain terminating in a carboxylic acid [3] [7]. The stereochemistry at positions 4aR, 5R, and 7aS is critical for biological recognition, as enzymatic formation and hydrolysis are stereospecific [6].
Table 1: Key Structural Features of Tetranor-PGDM Lactone
Feature | Description |
---|---|
Molecular Formula | C₁₆H₂₂O₆ |
Molar Mass | 310.34 g/mol |
IUPAC Name | 8-[(4aR,5R,7aS)-2,6-dioxo-octahydrocyclopenta[b]pyran-5-yl]-6-oxooctanoic acid |
Core Structure | Bicyclic system: Cyclopentane fused to δ-lactone |
Key Functional Groups | δ-Lactone, ketone (C6), carboxylic acid (side chain) |
Stereocenters | 4aR, 5R, 7aS |
Isomeric variants are theoretically possible but not well-documented in biological systems. The lactone ring arises from intramolecular esterification between the C1 carboxyl group and the C9 hydroxyl group of open-chain tetranor-PGDM, a process favored under acidic conditions or enzymatic catalysis [4] [6]. This contrasts with other prostaglandin lactones (e.g., 1,15-lactones of PGE₂), which form larger macrocyclic structures [6].
Tetranor-PGDM lactone exhibits predicted physicochemical properties indicative of moderate polarity. Key parameters include:
Experimental data on stability is limited, but lactones generally undergo pH-dependent hydrolysis. The δ-lactone ring in tetranor-PGDM lactone is expected to be more stable than γ-lactones (five-membered rings) but less stable than macrocyclic lactones (e.g., 1,15-PG lactones) [4] [6]. Hydrolysis regenerates the open-chain dicarboxylic acid form (tetranor-PGDM), a process accelerated in alkaline environments or by esterases [4]. Notably, the lactone form has not been quantified in biological samples, suggesting it may be a transient intermediate or analytical artifact [7].
Table 2: Predicted vs. Observed Physicochemical Properties
Property | Predicted/Reported Value | Remarks |
---|---|---|
logP | 1.57 (Predicted) | Moderate lipophilicity |
pKa (Carboxylic Acid) | 4.43 (Predicted) | Weak acid |
Water Solubility | Not experimentally determined | Likely low due to lactone ring |
Lactone Stability | pH-dependent | Hydrolyzes to tetranor-PGDM in aqueous media |
The open-chain acid form, tetranor-PGDM, is an established urinary biomarker reflecting systemic PGD₂ biosynthesis. It is abundant in human and mouse urine (detected via LC-MS/MS), with levels increasing during inflammation (e.g., LPS challenge) or niacin-induced flushing [5] [8]. In contrast, the lactone form remains poorly characterized biologically. Key distinctions include:
Formation Pathways:
Analytical Implications:
Metabolic Significance:
Figure: Metabolic Relationship Between PGD₂, Tetranor-PGDM, and Its Lactone
PGD₂ ↓ (15-PGDH, β-oxidation) 11β-PGF₂α → 2,3-dinor-11β-PGF₂α ↓ (Further β-oxidation) Tetranor-PGDM (Open-Chain Acid) ⇄ (pH/Esterase-dependent) Tetranor-PGDM Lactone (Cyclic Ester)
Table 3: Comparative Roles in Prostanoid Metabolism
Aspect | Tetranor-PGDM (Acid Form) | Tetranor-PGDM Lactone |
---|---|---|
Biological Role | Urinary biomarker of PGD₂ biosynthesis | Undefined; potential transient metabolite |
Quantification in Urine | Abundant; detected via LC-MS/MS | Not evaluated in biological samples |
Stability in Biofluids | Stable when processed correctly | Likely hydrolyzes to acid form |
Dependence on COX | Primarily COX-1-derived in mice/humans | Indirectly linked to COX activity via acid |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5